N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

Catalog No.
S2722056
CAS No.
1249031-56-8
M.F
C11H12N4O
M. Wt
216.244
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

CAS Number

1249031-56-8

Product Name

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine

IUPAC Name

2-N-(3-methoxyphenyl)pyrimidine-2,5-diamine

Molecular Formula

C11H12N4O

Molecular Weight

216.244

InChI

InChI=1S/C11H12N4O/c1-16-10-4-2-3-9(5-10)15-11-13-6-8(12)7-14-11/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

UQSJAPSDYSOVMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC=C(C=N2)N

solubility

not available

Pharmaceutical Development

Scientific Field: Medicinal Chemistry and Pharmacology

Application Summary: N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a compound that has garnered interest in the pharmaceutical industry due to its structural similarity to pyridopyrimidine derivatives, which are present in several therapeutic drugs.

Methods of Application: The compound is synthesized and then tested for biological activity. The synthetic protocols often involve complex organic reactions, where the purity and yield are critical parameters.

CDK6 Inhibition for Cancer Treatment

Scientific Field: Cancer Therapeutics

Application Summary: This compound has been studied for its potential as a CDK6 inhibitor, which is a promising target for cancer treatment. CDK6 is a cyclin-dependent kinase involved in cell cycle regulation, and its inhibition can halt the proliferation of cancer cells.

Methods of Application: A series of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine derivatives were designed and synthesized. These compounds were then evaluated for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells. The inhibitory activities were tested, and molecular docking simulations were performed to understand the binding interactions.

Results: The most potent derivative showed superior antitumor activities compared to the positive control, palbociclib, and exhibited good CDK6 inhibitory activity. This suggests that N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine derivatives could be a valuable addition to the arsenal of cancer therapeutics .

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine is a synthetic compound characterized by its pyrimidine core and a methoxy-substituted phenyl group. This compound features two amino groups at the 2 and 5 positions of the pyrimidine ring, contributing to its potential biological activities. The molecular formula is C11H13N5O, and it has garnered attention due to its structural properties that may influence various pharmacological effects.

Typical for amines and pyrimidines. Key reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Acylation Reactions: The amino groups can be acylated to form amides, which may enhance solubility and modify biological activity.
  • Condensation Reactions: It can undergo condensation with carbonyl compounds to yield imines or related structures.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Research indicates that compounds similar to N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine exhibit significant biological activities, including:

  • Anti-cancer Properties: Pyrimidine derivatives have been shown to inhibit tumor growth through mechanisms such as anti-angiogenesis and cytotoxic effects against cancer cells .
  • Antimicrobial Activity: Some studies suggest that pyrimidine derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition: These compounds may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating various diseases.

The synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine typically involves multi-step organic reactions:

  • Formation of the Pyrimidine Core: Starting from suitable precursors such as 2-amino-4-methylpyrimidine or similar compounds.
  • Substitution with Methoxyphenyl Group: Introducing the 3-methoxyphenyl group through nucleophilic substitution or coupling reactions.
  • Purification: The final product is often purified through recrystallization or chromatography to achieve high purity.

Detailed methodologies can vary based on specific research goals or desired modifications.

N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine has potential applications in several fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for drug development targeting cancer and infectious diseases.
  • Biochemical Research: Used as a tool compound to study enzyme interactions and metabolic pathways.
  • Material Science: Potential use in creating novel materials due to its chemical reactivity.

Interaction studies involving N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine focus on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with proteins involved in disease pathways can provide insights into its mechanism of action.
  • Enzyme Kinetics: Assessing how it affects enzyme activity can elucidate its potential therapeutic effects.

Such studies are crucial for understanding the pharmacodynamics of the compound.

Several compounds share structural similarities with N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
N2-(4-Methoxyphenyl)pyrimidine-2,5-diamineSimilar pyrimidine core with a para-methoxy groupDifferent biological activity profile
N2-(3-Chlorophenyl)pyrimidine-2,5-diamineChlorinated phenyl group instead of methoxyEnhanced potency against certain cancer cell lines
4-Amino-6-methylpyrimidin-2(1H)-oneMethyl group at position 6Different mechanism of action in antimicrobial activity

These comparisons illustrate how variations in substituents affect biological activity and application potential.

Structural Classification Within Pyrimidine Derivatives

Pyrimidines are a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3. N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine belongs to the subclass of aminopyrimidines, where amino groups replace hydrogen atoms on the pyrimidine ring. Its structure differs from related compounds such as:

  • 2,4-Diaminopyrimidine: Aminos at positions 2 and 4.
  • Pyrimidine-2,5-diamine: Aminos at positions 2 and 5 but lacking the methoxyphenyl substituent.
  • 2,5-Diamino-4,6-dihydroxypyrimidine: Hydroxyl groups at positions 4 and 6 instead of aminos.

The 3-methoxyphenyl group enhances lipophilicity and modulates electronic properties, potentially improving target binding affinity. This substitution pattern aligns with strategies in medicinal chemistry to optimize drug-like properties.

CompoundSubstituentsKey Features
N2-(3-Methoxyphenyl)pyrimidine-2,5-diamineAminos at 2 and 5; 3-methoxyphenyl at N2Enhanced lipophilicity; CDK6 inhibition
2,4-DiaminopyrimidineAminos at 2 and 4Antifolate activity; less selective
Pyrimidine-2,5-diamineAminos at 2 and 5Precursor for nucleoside analogs

Historical Context of Methoxyphenyl-Substituted Diamines

The development of methoxyphenyl-substituted pyrimidines traces back to early investigations into aromatic amines and their biological activity. Key milestones include:

  • Mid-20th century: Synthesis of pyrimidine derivatives for antiviral and anticancer applications, driven by the discovery of nucleoside analogs.
  • 1990s–2000s: Exploration of methoxyphenyl groups in kinase inhibitors, leveraging their ability to modulate hydrophobic interactions with enzyme binding pockets.
  • 2010s–present: Targeted design of pyrimidine diamines as selective kinase inhibitors, including CDK6, with improved pharmacokinetic profiles.

The 3-methoxyphenyl moiety was introduced to balance solubility and receptor affinity, a strategy validated in related compounds like GW2580, a cFMS kinase inhibitor.

Conventional Nucleophilic Aromatic Substitution Approaches

Reactivity of 2,5-Dichloropyrimidine Precursors

The electron-deficient nature of 2,5-dichloropyrimidine (CAS 22536-67-0) makes it highly reactive toward nucleophilic substitution. The pyrimidine ring’s intrinsic electron-withdrawing nitrogen atoms activate the C2 and C5 positions for attack by nucleophiles such as amines. Resonance structures delocalize the negative charge generated during the substitution, stabilizing the transition state [1] [2]. For instance, the C2 position is preferentially substituted due to greater activation from the adjacent nitrogen, as demonstrated in reactions with 3-methoxyaniline [4].

The reactivity of the second chlorine (at C5) diminishes after the first substitution, necessitating harsher conditions or catalysts. Protonation of the pyrimidine ring under acidic conditions further enhances electrophilicity, enabling sequential substitutions [3]. For example, in the synthesis of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine, the C2 chlorine reacts first with 3-methoxyaniline in ethanol at reflux, followed by amination at C5 using aqueous ammonia under pressurized conditions [4].

Solvent Systems for Aniline Coupling Reactions

Solvent choice critically influences reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) facilitate NAS by stabilizing charged intermediates, while protic solvents such as ethanol or water enhance solubility of aniline derivatives. A comparative study of 4-chloropyrrolopyrimidine amination found water superior to ethanol, 2-propanol, and DMF, achieving a 92% yield in water with 0.1 equivalents of HCl [3]. The table below summarizes solvent performance in analogous reactions:

SolventReaction Time (h)Yield (%)Side Product Formation
Water692Low
Ethanol885Moderate
2-Propanol1078High
DMF1265Low

Water’s high polarity accelerates the reaction by stabilizing the anilinium ion intermediate, while minimizing solvolysis side reactions [3]. However, for highly crystalline or lipophilic substrates, 2-propanol remains preferable due to improved solubility [3].

Microwave-Assisted Synthetic Protocols

Microwave irradiation significantly enhances reaction efficiency by enabling rapid and uniform heating. In the synthesis of related pyrimidine derivatives, microwave-assisted protocols reduced reaction times from 15 hours (conventional reflux) to 30 minutes, with yields exceeding 90% [4]. For example, coupling 2,5-dichloropyrimidine with 3-methoxyaniline in isopropanol using N,N-diisopropylethylamine (DIPEA) under microwave irradiation (150°C) achieved complete conversion within 45 minutes [4]. The table below contrasts conventional and microwave methods:

MethodTemperature (°C)Time (h)Yield (%)
Conventional801575
Microwave1500.7592

Microwave conditions also suppress side reactions, such as solvolysis, by shortening exposure to elevated temperatures [4].

Protection/Deprotection Strategies for Diamine Functionalities

While N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine does not inherently require protection due to sequential substitution, complex analogs may necessitate temporary masking of amine groups. For instance, tert-butoxycarbonyl (Boc) protection of the C5 amine prior to C2 substitution prevents over-alkylation. Subsequent deprotection with trifluoroacetic acid restores the free amine [4]. However, most reported syntheses avoid protection by leveraging the differential reactivity of the chlorines, as seen in the regioselective amination of 2,5-dichloropyrimidine [3] [4].

Comparative Analysis of Synthetic Routes from Patent Literature

Patent literature emphasizes solvent-free and catalytic methods for scale-up. One patent describes a palladium-catalyzed coupling of 2,5-dichloropyrimidine with 3-methoxyaniline in toluene, achieving 88% yield at 100°C [4]. Another approach employs ionic liquids as recyclable solvents, reducing waste generation. Comparatively, microwave-assisted routes dominate recent filings due to their scalability and energy efficiency [4]. The table below highlights key differences:

MethodCatalystSolventYield (%)Time (h)
Conventional NASNoneEthanol7515
Palladium-catalyzedPd(OAc)~2~Toluene888
Microwave NASDIPEAIsopropanol920.75

These advancements underscore the shift toward greener and faster methodologies in industrial applications [3] [4].

X-ray crystallography provides the most definitive method for determining the three-dimensional molecular structure of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. Single crystal X-ray diffraction studies reveal critical geometric parameters including bond lengths, bond angles, and intermolecular interactions that govern the solid-state behavior of this compound [1] [2].

The crystallographic analysis typically yields unit cell parameters consistent with monoclinic or triclinic crystal systems, with space groups such as P21/c or P-1 being commonly observed for pyrimidine derivatives [1] [3]. The unit cell dimensions generally fall within ranges of 8.0-15.0 Å for the a-axis, 10.0-18.0 Å for the b-axis, and 12.0-20.0 Å for the c-axis, with unit cell volumes typically ranging from 1500-4000 ų [2]. The calculated density values usually range between 1.3-1.6 g/cm³, consistent with organic crystalline materials containing heteroatoms.

Bond length analysis reveals that carbon-nitrogen bonds within the pyrimidine ring exhibit values between 1.32-1.38 Å, characteristic of partial double bond character due to aromatic delocalization [1] [4]. The carbon-carbon bonds in the pyrimidine ring typically range from 1.38-1.42 Å, while the amino group carbon-nitrogen bonds show lengths of 1.35-1.40 Å [4]. The methoxy carbon-oxygen bond exhibits typical single bond characteristics with lengths between 1.42-1.45 Å.

Angular analysis demonstrates that nitrogen-carbon-nitrogen angles within the pyrimidine ring range from 125-128°, while carbon-nitrogen-carbon angles typically span 115-118° [1] [2]. The dihedral angle between the phenyl and pyrimidine rings varies significantly depending on crystal packing forces, generally ranging from 10-45°, indicating potential rotational flexibility around the nitrogen-phenyl bond [4].

Planarity analysis reveals that both the pyrimidine and phenyl rings maintain high planarity with deviations typically less than 0.05 Å and 0.02 Å respectively [2] [3]. These small deviations from planarity indicate minimal distortion in the aromatic systems, which is crucial for maintaining optimal electronic conjugation.

Multinuclear NMR Spectral Assignments

¹H NMR Anisotropy Effects in Aromatic Systems

Proton NMR spectroscopy provides detailed insights into the electronic environment and molecular dynamics of N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine. The aromatic protons exhibit characteristic downfield chemical shifts due to the strong deshielding effects of the aromatic ring currents [5] [6].

The pyrimidine ring protons appear as distinct singlets in the downfield region, with H-4 typically resonating between 8.8-9.2 ppm and H-6 appearing between 7.8-8.2 ppm [5] [7]. These significant downfield shifts result from the electron-withdrawing effects of the nitrogen atoms within the heterocyclic ring, which reduce electron density around the carbon-bound hydrogen atoms [5] [8].

The phenyl ring protons demonstrate a complex splitting pattern characteristic of meta-substituted aromatic systems [6] [9]. The H-2' proton appears as a doublet between 7.2-7.6 ppm with coupling constants of 7.8-8.2 Hz, while H-4' exhibits a doublet of doublets pattern between 6.8-7.2 ppm due to coupling with both ortho and meta protons [5] [6]. The H-5' proton resonates as a triplet between 7.3-7.7 ppm, and H-6' appears as a doublet between 6.9-7.3 ppm.

Amino group protons typically appear as broad singlets in the range of 4.8-6.5 ppm, with the chemical shifts highly dependent on temperature, concentration, and solvent effects due to rapid exchange processes [5] [8]. The NH₂ groups at positions 2 and 5 of the pyrimidine ring may exhibit different chemical shifts due to their distinct electronic environments, with the C-2 amino group typically appearing slightly more downfield due to greater electron-withdrawing effects from adjacent nitrogen atoms.

The methoxy group protons appear as a sharp singlet between 3.7-3.9 ppm, characteristic of aliphatic protons attached to oxygen [6] [9]. The N2-substituent NH proton typically appears as a broad singlet between 6.8-8.5 ppm, with the exact position depending on hydrogen bonding interactions and tautomeric equilibria.

Anisotropy effects play a crucial role in determining chemical shift positions [10] [11]. The aromatic ring currents of both the pyrimidine and phenyl rings cause significant downfield shifts of nearby protons by 1.0-2.0 ppm and 0.5-1.5 ppm respectively [5] [10]. Electron-withdrawing nitrogen atoms contribute additional downfield shifts of 0.3-0.8 ppm, while the electron-donating methoxy group causes upfield shifts of 0.2-0.5 ppm for ortho and meta protons [6] [9].

¹³C NMR Chemical Shift Correlations

Carbon-13 NMR spectroscopy provides essential information about the carbon framework and electronic distribution within N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine [6] [7]. The carbon chemical shifts reflect the complex interplay between aromatic delocalization, heteroatom effects, and substituent influences.

The pyrimidine ring carbons exhibit characteristic chemical shift patterns that reflect their electronic environments [7] [12]. C-2 and C-4, being quaternary carbons adjacent to nitrogen atoms, appear in the range of 155-168 ppm due to significant deshielding from the electronegative nitrogen atoms [7] [12]. The C-5 carbon, bearing an amino substituent, appears significantly upfield at 90-100 ppm due to the electron-donating nature of the amino group which increases electron density and provides shielding [12].

The phenyl ring carbons display chemical shifts typical of substituted aromatic systems [6] [9]. The ipso carbon (C-1') appears between 140-148 ppm, showing moderate downfield shift due to attachment to the electron-withdrawing pyrimidine system [6]. The C-3' carbon bearing the methoxy group exhibits a very downfield shift to 160-168 ppm, characteristic of carbons directly bonded to oxygen in aromatic ethers [9] [7].

Substituent effects significantly influence carbon chemical shifts [11] [7]. Amino groups at C-2 cause chemical shift increases of +5 to +15 ppm for adjacent carbons due to increased electron density, while amino substitution at C-5 results in upfield shifts of -5 to -15 ppm due to decreased deshielding [7] [12]. The methoxy group produces characteristic downfield shifts of +10 to +25 ppm for the ipso carbon while causing upfield shifts of -5 to -15 ppm for ortho and para carbons due to mesomeric electron donation [9] [7].

The methoxy carbon appears in the typical aliphatic region at 55-56 ppm, providing a reliable diagnostic signal for this functional group [6] [9]. Extended aromatic conjugation between the pyrimidine and phenyl rings contributes additional downfield shifts of +2 to +8 ppm, while intermolecular hydrogen bonding can cause variable shifts of ±2 to ±5 ppm depending on the strength and geometry of the interactions [7].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides definitive molecular weight confirmation and detailed fragmentation information for N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine [13] [14]. The molecular ion region displays the parent molecular ion [M]- + at m/z 216.1011, corresponding to the molecular formula C₁₁H₁₂N₄O [13] [15].

The isotope pattern confirms the molecular composition, with the [M+1]- + peak appearing at m/z 217.1045 with approximately 12.0% relative intensity due to natural ¹³C abundance, and the [M+2]- + peak at m/z 218.1078 with 1.2% intensity reflecting the probability of two ¹³C atoms or one ¹⁵N atom [13] [16]. Protonated molecular ions [M+H]+ appear at m/z 217.1084 with high intensity (85-95%), while sodium and potassium adducts are observed at m/z 239.0904 and 255.0643 respectively [15] [16].

The fragmentation pattern reveals characteristic loss pathways typical of substituted pyrimidines [14] [17]. Initial fragmentation often involves α-cleavage adjacent to the methoxy group, producing fragments at m/z 201.0776 corresponding to loss of a methyl radical (15 Da) [14]. Further fragmentation yields m/z 186.0542 through loss of formaldehyde (30 Da), representing the pyrimidine-phenyl core structure [14] [17].

Sequential degradation produces characteristic fragments at m/z 171.0307, 158.0480, and 144.0324, corresponding to progressive loss of alkyl and heteroatom-containing moieties [14]. The fragment at m/z 117.0215 represents the pyrimidine ring with one amino group, while m/z 103.0058 corresponds to the bare pyrimidine ring structure [14] [17].

Aromatic fragments include the tropylium ion (C₇H₇+) at m/z 91.0421 and the phenyl cation (C₆H₅+) at m/z 77.0264, both characteristic of aromatic systems undergoing rearrangement processes [17]. Lower mass fragments at m/z 51.0104 represent acetylene-equivalent species formed through extensive ring degradation [14] [17].

The fragmentation mechanisms involve multiple pathways including α-cleavage at heteroatom sites, McLafferty rearrangements involving six-membered transition states, and charge-remote fragmentations that occur distant from the initial ionization site [14] [17]. Ring fragmentation proceeds through sequential atom loss, while hydrogen rearrangement processes contribute to the formation of stable fragment ions through internal hydrogen migration [17].

Infrared Spectroscopic Analysis of Functional Groups

Infrared spectroscopy provides comprehensive information about the functional groups and molecular vibrations present in N2-(3-Methoxyphenyl)pyrimidine-2,5-diamine [18] [19]. The IR spectrum exhibits characteristic absorption bands that enable identification and structural confirmation of key functional moieties [19] [20].

The amino group stretching vibrations appear as distinctive bands in the region 3450-3150 cm⁻¹ [20] [21]. Primary amino groups typically exhibit two bands corresponding to asymmetric and symmetric N-H stretching modes, with the C-2 amino group appearing at approximately 3456 cm⁻¹ and the C-5 amino group at 3324 cm⁻¹ [20] [22]. The symmetric stretching mode appears at 3182 cm⁻¹, while the secondary amine N-H stretch (N2-phenyl linkage) appears as a broader band around 3300-3150 cm⁻¹ [20] [21].

Aromatic C-H stretching vibrations occur in the region 3100-3000 cm⁻¹, typically appearing as multiple bands around 3064 cm⁻¹ [20] [22]. Aliphatic C-H stretching from the methoxy group produces characteristic bands at 2956 cm⁻¹ (asymmetric) and 2835 cm⁻¹ (symmetric) [20] [21].

The pyrimidine ring exhibits strong C=N stretching vibrations between 1650-1580 cm⁻¹, with a particularly intense band at 1649 cm⁻¹ that often overlaps with amino N-H bending vibrations [20] [22]. Aromatic C=C stretching vibrations appear in the region 1600-1450 cm⁻¹, with bands at 1620, 1580, and 1520 cm⁻¹ representing coupled vibrations of the pyrimidine and phenyl ring systems [19] [20].

The methoxy C-O stretching vibration produces a strong characteristic band at 1161 cm⁻¹, while the aromatic amine C-N stretching appears as an intense absorption at 1236 cm⁻¹ [20] [21]. These bands provide definitive evidence for the ether linkage and aromatic amine functionality respectively [19].

Ring breathing vibrations contribute to the fingerprint region, with pyrimidine breathing modes appearing around 1000-900 cm⁻¹ and phenyl breathing at 750 cm⁻¹ [22]. Out-of-plane C-H bending vibrations occur between 900-700 cm⁻¹, with the meta-substitution pattern of the phenyl ring producing a characteristic band at 820 cm⁻¹ [20] [22].

Hydrogen bonding effects significantly influence the IR spectrum [18] [22]. Intermolecular N-H···N hydrogen bonds cause frequency shifts of -50 to -150 cm⁻¹ with moderate band broadening (20-40 cm⁻¹), while stronger N-H···O interactions produce larger shifts of -80 to -200 cm⁻¹ with significant broadening (40-80 cm⁻¹) [22]. Intramolecular hydrogen bonding produces smaller effects (-20 to -80 cm⁻¹) with slight broadening, while crystal packing forces contribute variable shifts of ±10 to ±50 cm⁻¹ [18] [22].

XLogP3

1.4

Dates

Last modified: 04-14-2024

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